Magnesium, bromooctyl-

Overview

Description

Magnesium, bromooctyl- (MgBrO₂) is an organic compound commonly used in laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of a variety of compounds. This compound has been studied extensively in both in vitro and in vivo experiments, and is of particular interest due to its unique properties and applications. In

Scientific Research Applications

Automotive Industry

Magnesium is primarily used in the automotive industry due to its remarkable mix of mechanical and biomedical properties . The specific methods of application or experimental procedures include wire arc additive manufacturing (WAAM) and selective laser melting . The outcomes of these applications have resulted in fuel energy savings and emission control .

Aerospace Industry

Magnesium is also used in the aerospace industry . The methods of application are similar to those in the automotive industry, including WAAM and selective laser melting . The use of Magnesium in this field has led to weight reduction in aerospace components, improving fuel efficiency .

Medical Industry

Magnesium and its alloys have found applications in the medical industry due to their bioresorbable and non-toxic nature . They are used in the manufacture of body implants . The results of these applications have been promising, with successful implantations reported .

Consumer Electronics

Magnesium is used in the manufacture of consumer electronics . The methods of application include various manufacturing processes such as casting and machining . The use of Magnesium in this field has resulted in lighter and more durable electronic devices .

Organic Chemistry and Pharmaceuticals

Magnesium has a role in organic chemistry and pharmaceuticals . The methods of application include various chemical reactions and processes . The outcomes of these applications have led to the development of various drugs and chemical compounds .

General-Purpose Applications

Magnesium is used to construct several general-purpose applications, such as sporting goods, household products, and office equipment . The methods of application include various manufacturing processes . The use of Magnesium in this field has resulted in lighter and more durable products .

Biomedical Applications

Magnesium and its alloys are considered as potential candidates for biomedical applications because of their high specific strength, low density, and elastic modulus, degradability, good biocompatibility and biomechanical compatibility . However, the rapid corrosion rate of Mg alloys results in premature loss of mechanical integrity, limiting their clinical application in load-bearing parts . The applications of biomedical Mg alloys mainly include cardiovascular stents and bone implants . Magnesium as a vascular stent is beneficial to regulate heart rhythm, improve blood flow, inhibit platelet activation, and prevent vasoconstriction .

Military Applications

In its early days, military applications and wars fueled its growth . For example, magnesium was weaponized to construct incendiary bombs, flares, and ammunitions that were subsequently deployed in World War II, and it caused massive conflagrations and widespread devastations .

Construction Industry

Magnesium is used in the construction industry due to its light weight and high strength . It is used in the manufacture of ladders, platforms, scaffolding, and other construction equipment .

Energy Storage

Magnesium is also used in energy storage systems, such as batteries and fuel cells . It is used due to its high energy density and good electrochemical properties .

Chemical Industry

Magnesium is used in the chemical industry for various applications, such as in the manufacture of Grignard reagents, which are used in organic synthesis .

Biomedical Applications

Magnesium and its alloys are considered potential candidates for biomedical applications due to their high specific strength, low density, elastic modulus, degradability, good biocompatibility, and biomechanical compatibility . However, the rapid corrosion rate of Mg alloys results in premature loss of mechanical integrity, limiting their clinical application in load-bearing parts . The applications of biomedical Mg alloys mainly include cardiovascular stents and bone implants . Magnesium as a vascular stent is beneficial to regulate heart rhythm, improve blood flow, inhibit platelet activation, and prevent vasoconstriction .

Safety And Hazards

properties

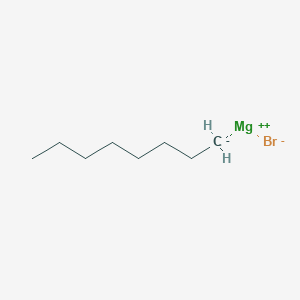

IUPAC Name |

magnesium;octane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOQQIVFCFWSIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

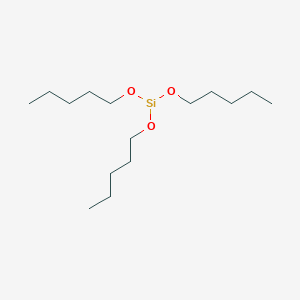

CCCCCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884954 | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromooctyl- | |

CAS RN |

17049-49-9 | |

| Record name | Magnesium, bromooctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

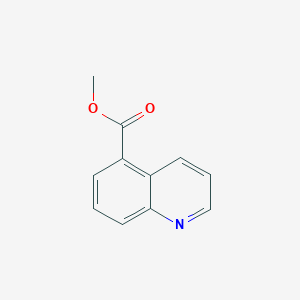

![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)